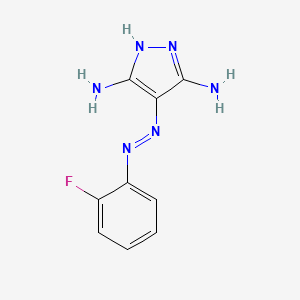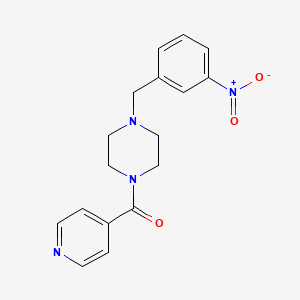
N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4-biphenylcarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4-biphenylcarboxamide, also known as TPCA-1, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. TPCA-1 has been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of many cellular processes, including inflammation, immune response, and cell survival.
Mechanism of Action
N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4-biphenylcarboxamide inhibits the activity of the NF-κB pathway by targeting the enzyme IKKβ, which is involved in the activation of NF-κB. By inhibiting IKKβ, this compound prevents the activation of NF-κB and downstream signaling pathways that promote inflammation, cell survival, and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the context in which it is used. In cancer cells, this compound induces cell cycle arrest and apoptosis, leading to reduced tumor growth and proliferation. Inflammatory diseases benefit from this compound treatment as it reduces inflammation and joint damage. Additionally, this compound has been shown to reduce the formation of atherosclerotic plaques, which can lead to cardiovascular disease.
Advantages and Limitations for Lab Experiments
N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4-biphenylcarboxamide has several advantages for lab experiments, including its ability to inhibit the NF-κB pathway, which is involved in many cellular processes. However, this compound has limitations, including its potential toxicity and off-target effects. Additionally, this compound may have different effects depending on the cell type and context in which it is used, which can make it challenging to interpret results.
Future Directions
There are several future directions for N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4-biphenylcarboxamide research, including its potential use in combination with other therapies, such as chemotherapy, to enhance their effectiveness. Additionally, this compound could be used to target specific cell types, such as cancer stem cells, to prevent tumor recurrence. Further studies are needed to fully understand the potential therapeutic applications of this compound and its limitations.
Synthesis Methods
N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4-biphenylcarboxamide can be synthesized using a multistep process that involves the reaction of 4-biphenylcarboxylic acid with a mixture of 1,3,5-trimethylpyrazole and thionyl chloride. The resulting product is then treated with ammonia and acetic acid to yield this compound.
Scientific Research Applications
N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4-biphenylcarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Inflammatory diseases, such as rheumatoid arthritis, have also been shown to benefit from this compound treatment, as it reduces inflammation and joint damage. Additionally, this compound has been studied in the context of cardiovascular disease, as it has been shown to reduce the formation of atherosclerotic plaques.
properties
IUPAC Name |
4-phenyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-13-18(14(2)22(3)21-13)20-19(23)17-11-9-16(10-12-17)15-7-5-4-6-8-15/h4-12H,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIGURNZQUTMBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methyl-4-[3-({3-[(2-methylbenzyl)oxy]-1-azetidinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5558993.png)

![3-(methoxymethyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5559019.png)
![1-(4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone](/img/structure/B5559024.png)
![1-(1-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-3-azetidinyl)-2-methylpiperidine](/img/structure/B5559026.png)
![4-methoxy-N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B5559031.png)
![N-(4-methylphenyl)-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5559037.png)
![2-({2-oxo-2-[(2-phenylethyl)amino]ethyl}thio)benzoic acid](/img/structure/B5559040.png)

![1-(2,5-dimethyl-3-furoyl)-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5559071.png)
![5-ethyl-4-{[4-(mesitylmethoxy)-3-methoxybenzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5559072.png)
![2-methyl-4-phenyl-5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidine](/img/structure/B5559074.png)